N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
"N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide" is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-bromophenyl acetamide moiety and a 2-hydroxyethyl substituent at position 1 of the heterocyclic core. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes like kinases and phosphodiesterases .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O3/c16-10-1-3-11(4-2-10)19-13(23)8-20-9-17-14-12(15(20)24)7-18-21(14)5-6-22/h1-4,7,9,22H,5-6,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNRXIXWVLCDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the pyrazolopyrimidine core.
Addition of the hydroxyethyl side chain: This can be done through an alkylation reaction using an appropriate hydroxyethylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic data.
Key Observations:
Substituent Effects on Solubility :
- The target compound’s 2-hydroxyethyl group likely improves aqueous solubility compared to the 3,4-dimethylphenyl () or 4-bromobenzyl () analogs, which are more lipophilic .
- The methoxy group in and contributes to moderate polarity, balancing solubility and membrane permeability .
The bromine atom in the target compound and may facilitate halogen bonding, enhancing target binding affinity .
Structural Stability :
- Intramolecular hydrogen bonds (observed in ’s acetamide derivatives) stabilize crystal packing and may influence pharmacokinetic profiles .
Synthetic Feasibility :
- Pyrazolo[3,4-d]pyrimidine derivatives generally exhibit moderate yields (24–28%), suggesting challenges in optimizing reaction conditions for the target compound .
Biological Activity
N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound belonging to the pyrazolopyrimidine class, recognized for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bromophenyl Group : Enhances lipophilicity and biological interactions.
- Hydroxyethyl Side Chain : Potentially increases solubility and bioavailability.
- Pyrazolo[3,4-d]pyrimidine Core : Implicated in various biological activities.
The IUPAC name provides insight into its structural components, which influence its pharmacological properties.
Biological Activities
Research indicates that pyrazolopyrimidine derivatives exhibit a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antioxidant Properties :
- Antimicrobial Activity :
The biological activity of this compound likely involves interactions with specific molecular targets:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation : Interaction with receptors such as estrogen receptors or those involved in neurotransmission could explain some of the observed effects .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
These studies underscore the therapeutic potential of compounds within this chemical class.
Synthesis and Chemical Reactions
The synthesis of this compound involves several key steps:
- Formation of Pyrazolopyrimidine Core : Cyclization reactions using appropriate precursors.
- Introduction of Bromophenyl Group : Nucleophilic substitution reactions are typically employed.
- Addition of Hydroxyethyl Side Chain : Alkylation reactions facilitate this step.
The compound can undergo various reactions such as oxidation and reduction, potentially altering its biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide?
- Answer : A two-step approach is commonly employed:
- Step 1 : Condensation of pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides (e.g., 2-chloro-N-(4-bromophenyl)acetamide) under reflux in dichloromethane with triethylamine as a base. Reaction monitoring via TLC and workup with aqueous HCl ensures intermediate purity .
- Step 2 : Functionalization of the hydroxyethyl group via nucleophilic substitution or esterification. Yield optimization (e.g., ~72% in analogous syntheses) requires strict temperature control (273–298 K) and inert atmospheres .
- Key Characterization : 1H NMR (δ 11.20–10.10 ppm for NH groups), HPLC purity (>95%), and X-ray crystallography for conformation validation .
Q. How does the tautomeric equilibrium (amine/imine forms) impact reactivity in this compound?
- Answer : The 50:50 amine:imine ratio observed in pyrazolo-pyrimidinone derivatives (e.g., δ 11.20–10.40 ppm in 1H NMR) influences nucleophilic attack sites. For example, the imine form enhances electrophilicity at C5, facilitating acetamide coupling, while the amine form stabilizes hydrogen-bonding networks in crystal lattices .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrazolo-pyrimidinone derivatives?
- Answer : Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) often arise from:
- Solubility limitations : LogP ~2.6 and polar surface area (87.5 Ų) suggest moderate aqueous solubility, necessitating DMSO/TPGS formulations for in vitro assays .
- Tautomer-dependent activity : Use dynamic NMR or computational modeling (DFT) to correlate tautomer populations with bioactivity .
- Validation : Co-crystallization with target proteins (e.g., kinases) clarifies binding modes .
Q. How can reaction conditions be optimized to suppress byproducts during acetamide coupling?
- Answer : Byproduct formation (e.g., dimerization or over-alkylation) is mitigated by:
- Catalyst selection : Pd(OAc)₂ or CuI for regioselective coupling .
- Temperature modulation : Lowering reaction temperature to 273 K reduces side reactions, as shown in analogous syntheses of N-arylacetamides .
- Real-time monitoring : LC-MS tracking of intermediates ensures reaction quench at optimal conversion (~85–90%) .
Q. What structural modifications enhance metabolic stability without compromising target affinity?
- Answer : Key modifications include:
- Hydroxyethyl group substitution : Replacing with a trifluoromethoxy group improves metabolic resistance (e.g., t₁/₂ increase from 2.5 to 6.7 hours in microsomal assays) while maintaining hydrogen-bonding capacity .
- Bromophenyl bioisosteres : Introducing 4-fluorophenyl or 3-chloro-4-methoxyphenyl groups retains aryl interactions but alters logD (Δ ~0.3–0.5) .
Methodological Considerations
Q. How to validate hydrogen-bonding networks in crystallographic studies?
- Answer : X-ray diffraction (resolution ≤0.84 Å) reveals key interactions:
- N–H⋯O bonds : Critical for dimer formation (R₂²(10) motifs), as seen in analogous acetamide derivatives (d = 2.85 Å, θ = 168°) .
- C–H⋯F interactions : Stabilize crystal packing in halogen-substituted derivatives .
- Tools : Mercury (CCDC) for intermolecular interaction analysis; PLATON for validation .
Q. What analytical techniques differentiate regioisomers in pyrazolo-pyrimidinone derivatives?
- Answer :
- NOESY NMR : Correlates spatial proximity of bromophenyl protons with pyrimidinone C5 (key for regiochemistry confirmation) .
- High-resolution MS : Fragmentation patterns (e.g., m/z 527.8 [M+H]+) distinguish substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
